Ethyl octadec-8-enoate
Description
Properties
CAS No. |
160193-36-2 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
ethyl octadec-8-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h12-13H,3-11,14-19H2,1-2H3 |
InChI Key |
VSWIUGYJLIZPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC(=O)OCC |
Origin of Product |
United States |
Nomenclature and Stereoisomerism of Ethyl Octadecenoates
Rigorous IUPAC Naming Conventions and Common Designations for Ethyl Octadec-8-enoate and Ethyl Octadec-9-enoate (B1201768)
The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the ethyl ester of an eighteen-carbon chain fatty acid with a double bond, the name is derived from the corresponding octadecenoic acid.
Ethyl octadec-9-enoate is the IUPAC name for the ethyl ester of oleic acid. nih.gov It is commonly known as ethyl oleate (B1233923). atamankimya.comwikipedia.org The "(Z)" designation is often included to specify the cis configuration of the double bond, which is the most common natural form, making the full IUPAC name ethyl (9Z)-octadec-9-enoate. nih.govatamankimya.com The trans isomer is denoted as ethyl (9E)-octadec-9-enoate. thermofisher.com
This compound is the IUPAC name for the ethyl ester of a less common fatty acid. Its common name is ethyl petroselinate (B1238263), derived from petroselinic acid. guidechem.com The naturally occurring isomer is the cis form, with the full IUPAC name ethyl (8Z)-octadec-8-enoate. The trans isomer is named ethyl (8E)-octadec-8-enoate. chem-space.com
Interactive Data Table: Nomenclature of Ethyl Octadecenoates
| IUPAC Name | Common Name | CAS Number | Molecular Formula |
|---|---|---|---|
| ethyl (9Z)-octadec-9-enoate | Ethyl oleate | 111-62-6 matrix-fine-chemicals.com | C20H38O2 matrix-fine-chemicals.com |
| ethyl (9E)-octadec-9-enoate | Ethyl elaidate | 1937-62-8 | C20H38O2 |
| ethyl (8Z)-octadec-8-enoate | Ethyl petroselinate | 34302-52-8 guidechem.com | C20H38O2 guidechem.com |
Positional Isomerism in Ethyl Octadecenoates
Positional isomerism in ethyl octadecenoates arises from the different possible locations of the carbon-carbon double bond along the 18-carbon chain. creative-chemistry.org.ukadichemistry.comlibretexts.org this compound and ethyl octadec-9-enoate are positional isomers because they share the same molecular formula (C20H38O2) but differ in the position of the double bond. rsc.org In this compound, the double bond is between the 8th and 9th carbon atoms, while in ethyl octadec-9-enoate, it is between the 9th and 10th carbon atoms.
The position of the double bond influences the physical and chemical properties of the molecule. nih.gov This difference in structure, although seemingly minor, can affect how these molecules are metabolized in biological systems. nih.gov
Geometric Isomerism (cis/trans or Z/E) in Ethyl Octadecenoate Structures
Geometric isomerism, also known as cis-trans isomerism, occurs in alkenes due to the restricted rotation around the carbon-carbon double bond. bris.ac.ukchemguide.co.ukwikipedia.org This results in two possible spatial arrangements of the substituents attached to the double-bonded carbons.
cis (or Z): In the cis isomer, the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond. This creates a bend in the molecule's structure.
trans (or E): In the trans isomer, the hydrogen atoms are on opposite sides of the double bond, resulting in a more linear molecular shape.
Both this compound and ethyl octadec-9-enoate can exist as either cis or trans isomers. The Z/E notation is a more rigorous and unambiguous system for naming geometric isomers, especially for complex molecules. bris.ac.uklibretexts.org
Ethyl (8Z)-octadec-8-enoate (ethyl petroselinate) and ethyl (9Z)-octadec-9-enoate (ethyl oleate) are the cis isomers.
Ethyl (8E)-octadec-8-enoate (ethyl petroselaidate) and ethyl (9E)-octadec-9-enoate (ethyl elaidate) are the trans isomers.
The geometry of the double bond significantly impacts the physical properties of the fatty acid esters. For instance, cis isomers generally have lower melting points than their trans counterparts due to the kink in their structure, which prevents efficient packing of the molecules.
Challenges in the Analytical Differentiation of Ethyl Octadecenoate Stereoisomers
The separation and identification of ethyl octadecenoate stereoisomers present a significant analytical challenge due to their similar structures and chemical properties. rsc.org
Chromatographic Techniques:
Gas Chromatography (GC): While GC can separate fatty acid methyl esters (FAMEs), the differentiation of positional isomers can be difficult. rsc.orgresearchgate.net The use of highly polar capillary columns and optimized temperature programs can improve the resolution of some isomers. researchgate.net However, co-elution is a common issue, necessitating the use of mass spectrometry for accurate identification. rsc.org
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique is particularly useful for separating geometric isomers. The silver ions interact differently with cis and trans double bonds, allowing for their separation. acs.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate cis and trans isomers, but it may require multiple columns or gradient elution with polar organic solvents. acs.org
Spectroscopic Techniques:
Mass Spectrometry (MS): Standard electron ionization mass spectrometry (EI-MS) is often insufficient to distinguish between positional isomers because the fragmentation patterns can be very similar. acs.orgsciex.com Chemical ionization (CI) methods can provide more information about the molecular ion but may not produce enough fragmentation to pinpoint the double bond location. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can be a powerful tool for distinguishing between geometric isomers by analyzing the chemical shifts of the carbons involved in the double bond. acs.org
Derivatization: To overcome the challenges of separating and identifying these isomers, derivatization techniques are often employed. Converting the fatty acids into derivatives can enhance their volatility for GC analysis or improve their separation in HPLC. sciex.com
Natural Occurrence and Endogenous Biosynthetic Pathways of Ethyl Octadecenoates
Occurrence and Metabolic Roles in Plant Systems
Ethyl octadecenoates are naturally occurring lipophilic molecules in the plant kingdom. They are synthesized as secondary metabolites and have been identified in various plant tissues, particularly in seeds and fruits.
Research has confirmed the presence of ethyl octadec-8-enoate, often identified as its isomer ethyl (Z)-octadec-9-enoate (ethyl oleate), in the extracts of several plant species.
In studies of Ziziphus lotus (B1177795) (Jujube), ethyl (Z)-octadec-9-enoate has been identified as a minor component of the fruit's essential oil. One analysis reported its concentration at 0.7% of the total oil. impactfactor.orgresearchgate.net Other related compounds found in the same essential oil include ethyl (E)-octadec-9-enoate (0.5%) and various other fatty acid ethyl esters like ethyl hexadecanoate (B85987) (12%) and ethyl (Z)-hexadec-9-enoate (7.9%). impactfactor.orgresearchgate.net Another study on the lipophilic fractions of Z. lotus also detected ethyl (9Z)-octadec-9-enoate in the seeds, with a quantified amount of 11 mg per kg of dry weight. mdpi.com Both cis and trans configurations of ethyl octadec-9-enoate (B1201768) were found in these extracts. mdpi.comnih.gov
In the case of Annona squamosa (sweetsop or sugar apple), ethanolic seed extracts have been shown to contain ethyl oleate (B1233923) as a predominant component among other saturated and unsaturated fatty acids and their esters. researchgate.netresearchgate.net Gas chromatography-mass spectroscopy (GC-MS) analysis has repeatedly identified ethyl oleate in these seed extracts, highlighting its significance in the chemical makeup of the plant's seeds. researchgate.netresearchgate.net
Table 1: Detection of Ethyl Octadecenoate Isomers and Related Compounds in Plant Extracts
| Plant Species | Plant Part | Compound Name | Concentration / Finding | Reference(s) |
| Ziziphus lotus | Fruit Essential Oil | Ethyl (Z)-octadec-9-enoate | 0.7% of total oil | impactfactor.orgresearchgate.net |
| Ziziphus lotus | Fruit Essential Oil | Ethyl (E)-octadec-9-enoate | 0.5% of total oil | impactfactor.orgresearchgate.net |
| Ziziphus lotus | Seeds | Ethyl (9Z)-octadec-9-enoate | 11 mg/kg (dry weight) | mdpi.com |
| Annona squamosa | Seed | Ethyl oleate | Identified as a predominant component | researchgate.netresearchgate.net |
This compound is recognized as a plant metabolite. atamanchemicals.comnih.gov Plant metabolites are compounds produced by metabolic reactions within plants. ebi.ac.uk Ethyl oleate, specifically, is a long-chain fatty acid ethyl ester that results from the formal condensation of the carboxy group of oleic acid with the hydroxy group of ethanol (B145695). atamanchemicals.comnih.gov This biochemical origin places it within the broader category of octadecanoids, which are oxygenated products derived from 18-carbon fatty acids. nih.gov The biosynthesis of these compounds in plants involves various enzymatic pathways. nih.gov
Presence and Biosynthesis in Microbial Fermentation and Microalgal Systems
Beyond the plant kingdom, this compound and its isomers are also synthesized by microorganisms, either as part of their natural metabolism or as a result of fermentation processes used in food and beverage production.
The formation of esters is a critical aspect of the fermentation process for many alcoholic beverages, contributing significantly to their flavor and aroma profiles. casasauza.comacs.org
In the production of Chinese Baijiu, a traditional distilled liquor, various ethyl esters are formed. nih.gov Studies have identified ethyl (E)-octadec-9-enoate in commercial Baijiu samples. mdpi.com In one analysis of a strong-aroma Baijiu, the concentration of ethyl hexanoate (B1226103) was the most abundant, while ethyl hexadecanoate was also present in significant quantities. mdpi.com The introduction of certain microbial strains during fermentation has been shown to significantly increase the concentration of ethyl (E)-octadec-9-enoate. mdpi.com Linoleic acid oxylipins, which are related lipid metabolites, have also been quantified in Baijiu, indicating active lipid metabolism during its production. researchgate.net
During the fermentation of tequila, yeast (typically Saccharomyces cerevisiae) converts sugars into ethanol and a wide array of other compounds, including esters, which are fundamental to the beverage's sensory identity. acs.org While the focus is often on more volatile, short-chain esters like ethyl acetate (B1210297), the underlying mechanism involves the reaction of ethanol with acyl-coenzyme A (acyl-CoA) molecules. casasauza.comnih.gov This same pathway can produce longer-chain ethyl esters, including ethyl octadecenoates, from corresponding fatty acyl-CoAs. Research on other traditional fermented beverages, such as colonche (a cactus-based drink), has also detected ethyl (E)-octadec-9-enoate, further demonstrating its formation in yeast-driven fermentations. mdpi.com
Fatty acid ethyl esters, including this compound, are known to occur naturally in some microalgae. The green microalga Chlamydomonas reinhardtii has been specifically identified as a natural producer of ethyl (9Z)-octadec-9-enoate. nih.govresearchgate.net This organism is a model system for studying lipid metabolism, and the identification of naturally occurring FAEEs within its cells is significant. researchgate.net The presence of this compound has been confirmed through GC-MS analysis of the microalga's oil extracts. researchgate.net Data from protein and genome databases also list ethyl (9Z)-octadec-9-enoate as a ligand associated with proteins from C. reinhardtii, such as the cytochrome b6f complex. ebi.ac.ukebi.ac.uk
The biosynthesis of this compound can be achieved enzymatically, primarily through the action of lipases. Lipases are microbial enzymes that catalyze the esterification of fatty acids with alcohols. taylorandfrancis.com This process is a key mechanism for the production of fatty acid ethyl esters.
A widely used and effective method involves lipase-mediated synthesis where oleic acid (the precursor fatty acid) reacts with ethanol. taylorandfrancis.com Immobilized lipase (B570770) from the yeast Candida antarctica B (often marketed as Novozym 435) is particularly efficient for this reaction. taylorandfrancis.comnih.gov This enzymatic process can also be described as interesterification, where an existing ester (like in a vegetable oil triglyceride or another acyl donor like ethyl acetate) is reacted with an alcohol in the presence of the lipase to form a new ester. nih.gov Studies have shown that using ethyl acetate as the acyl acceptor for the interesterification of various vegetable oils can yield over 90% ethyl esters, demonstrating the robustness of this lipase-mediated pathway. nih.gov
Table 2: Research Findings on Lipase-Mediated Biosynthesis of Ethyl Esters
| Enzyme Source | Reaction Type | Substrates | Key Finding | Reference(s) |
| Candida antarctica B | Esterification | Oleic acid, Ethanol | Effective method for isolating ethyl 9-octadecenoate. | taylorandfrancis.com |
| Candida antarctica B (Novozym 435) | Interesterification | Vegetable oils, Ethyl acetate | Achieved >90% yield of ethyl esters from various crude oils. | nih.gov |
| Lipase (general) | Selenylation/Cyclization | Enaminones, Diphenyl di-selenide | Demonstrates lipase capability to catalyze complex reactions in organic solvents like ethyl acetate. | mdpi.com |
Endogenous Formation in Animal Systems (Excluding Clinical Human Metabolism)
In animal systems, the consumption of ethanol can lead to its metabolism through non-oxidative pathways, resulting in the formation of fatty acid ethyl esters (FAEEs). researchgate.net This process has been observed in various tissues and is catalyzed by specific enzymes.
The synthesis of FAEEs from ethanol is a significant non-oxidative metabolic pathway that occurs in various mammalian tissues. nih.gov This pathway involves the esterification of fatty acids with ethanol. nih.gov The ability of different organs to produce FAEEs varies, indicating tissue-specific metabolic activities. nih.gov
Two primary enzymatic activities are responsible for FAEE synthesis: FAEE synthase (FAEES), which joins ethanol with a free fatty acid, and acyl-CoA: ethanol O-acyltransferase (AEAT), which combines ethanol with a fatty acyl-CoA. nih.gov FAEES activity has been more extensively studied and identified in several tissues. nih.gov
Research in various animal models has provided detailed insights into this metabolic process:
Mice: Following ethanol intoxication, the formation of ethyl esters of long-chain fatty acids has been observed in the liver and brain of mice. researchgate.net The primary FAEEs found were ethyl oleate and ethyl linoleate, with smaller quantities of ethyl palmitate and ethyl stearate (B1226849) also detected in the liver. researchgate.net Studies on mice lacking the gene for carboxylesterase 1d (Ces1d), an enzyme with FAEE synthase activity, showed a significant reduction in the ethanol-induced increase of blood FAEE levels. Furthermore, mice deficient in hepatic alcohol dehydrogenase (ADH), the primary enzyme for oxidative ethanol metabolism, exhibit increased formation of FAEEs, suggesting that when the main oxidative pathway is compromised, the non-oxidative route becomes more prominent. nih.gov
Rats: In rats, the lung has been identified as a site of significant FAEE synthesis, both in vivo and in vitro. capes.gov.br The in vitro FAEE synthetic activity in the lungs was found to be intermediate compared to the pancreas, liver, heart, and brain. capes.gov.br In long-term studies, the pancreas and liver showed higher FAEE-forming activity than the lungs. capes.gov.br However, in short-term, high-dose ethanol administration studies, the lung's activity was higher than the liver's but still lower than the pancreas'. capes.gov.br The predominant FAEEs formed in rats were identified as ethyl oleate, ethyl stearate, and ethyl palmitate. capes.gov.br
Rabbits: The lungs of rabbits also exhibit non-oxidative metabolism of ethanol, leading to the formation of FAEEs. nih.gov While the oxidative pathway via alcohol dehydrogenase is minimal in rabbit lungs compared to the liver, the non-oxidative formation of FAEEs occurs at significant rates. nih.gov Studies using rabbit lung homogenates detected significant esterification of oleic acid to form ethyl oleate. nih.gov In rabbit myocardium, FAEE synthase has been purified, highlighting the heart as another organ where this non-oxidative metabolism occurs. oup.com
The enzyme carboxylester lipase (CEL), which is abundant in the pancreas and in the milk of several species, has been shown to efficiently catalyze the formation of FAEEs. bmj.comnih.gov In mouse models of alcoholic pancreatitis, the inhibition of CEL prevented the formation of FAEEs and reduced pancreatic damage, indicating the crucial role of this enzyme in the synthesis of these metabolites in the pancreas. bmj.combmj.com
Interactive Data Table: FAEE Synthesis in Various Animal Tissues
| Animal Model | Tissue | Key Findings | Predominant FAEEs Formed | Reference |
| Mouse | Liver, Brain | FAEEs formed after ethanol intoxication. | Ethyl oleate, Ethyl linoleate | researchgate.net |
| Pancreas | Inhibition of carboxylester lipase (CEL) reduces FAEE formation and pancreatic injury. | Palmitoleic acid ethyl ester (POAEE) studied | bmj.combmj.com | |
| Rat | Lung, Pancreas, Liver, Heart, Brain | Lung shows significant FAEE synthesis, with activity levels relative to other organs depending on the duration of ethanol exposure. | Ethyl oleate, Ethyl stearate, Ethyl palmitate | capes.gov.br |
| Rabbit | Lung | Significant non-oxidative ethanol metabolism to FAEEs. | Ethyl oleate | nih.gov |
| Myocardium | Purification of FAEE synthase from heart tissue. | Not specified | oup.com |
Chemical Synthesis Methodologies for Ethyl Octadecenoates
Esterification Reactions for Ethyl Octadecenoate Production
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental method for synthesizing ethyl octadec-8-enoate from oleic acid and ethanol (B145695). bionity.com
Direct Esterification of Oleic Acid with Ethanol
Direct esterification involves the reaction of oleic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or chlorosulfonic acid. atamankimya.comatamanchemicals.com The reaction is reversible, and to drive the equilibrium towards the formation of ethyl oleate (B1233923), methods to remove the water byproduct are often employed. e3s-conferences.org
One effective technique is the use of a Dean-Stark trap. e3s-conferences.org Research has shown that employing a Dean-Stark apparatus can significantly increase the conversion rate of oleic acid. In a study optimizing the reaction, a conversion rate of 98.78% was achieved with an ethanol to oleic acid molar ratio of 9:1, a 3% sulfuric acid catalyst concentration, at a temperature of 90°C for 10 hours. e3s-conferences.org In contrast, the same reaction without the Dean-Stark trap only yielded a 54.96% conversion. e3s-conferences.org
The purity of the ethanol used also plays a role in the reaction's efficiency. Studies have demonstrated that as the purity of ethanol increases, so does the yield of ethyl oleate and the conversion of oleic acid. cetjournal.it For instance, at 80% ethanol purity, the yield of ethyl oleate was 8.58%, which increased to 13.90% with 100% ethanol purity. cetjournal.it The highest oleic acid conversion of 55.60% was achieved with 100% ethanol purity and a 3:1 molar ratio of ethanol to oleic acid. cetjournal.it
Interactive Data Table: Effect of Dean-Stark Trap on Oleic Acid Conversion
| Condition | Oleic Acid Conversion Rate |
| With Dean-Stark Trap | 98.78% |
| Without Dean-Stark Trap | 54.96% |
N,N'-Dicyclohexylcarbodiimide (DCC)-Mediated Esterification Approaches
N,N'-Dicyclohexylcarbodiimide (DCC) serves as a powerful coupling agent in the esterification of carboxylic acids with alcohols, allowing the reaction to proceed under mild, room temperature conditions. thieme-connect.deresearchgate.net This method is particularly useful for synthesizing complex esters. thieme-connect.de In this process, DCC activates the carboxyl group of oleic acid, facilitating the nucleophilic attack by ethanol. thieme-connect.de
The reaction of oleic acid with an alcohol in the presence of DCC and a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can lead to a quantitative yield of the corresponding ester. researchgate.net A significant advantage of this method is its ability to function under mild settings, which helps in the synthesis of intricate compounds without adverse side effects. thieme-connect.de However, a notable byproduct of this reaction is dicyclohexylurea (DCU), which is generally insoluble in most common organic solvents and can be removed by filtration. thieme-connect.de
Photocatalytic Esterification Utilizing Acid-Functionalized Catalysts
A more recent and environmentally friendly approach is photocatalytic esterification. This method utilizes photocatalysts, often semiconductors like titanium dioxide (TiO2), which, when irradiated with light, generate electron-hole pairs that can drive chemical reactions. d-nb.inforesearchgate.net
Studies have explored the use of various photocatalysts for the esterification of oleic acid. For example, a high oleic acid conversion of 98% was achieved using TiO2 irradiated by UVA light with a 1:55 molar ratio of oleic acid to methanol (B129727) and 20% catalyst loading at 55°C after 4 hours. d-nb.info Another novel approach involved a metal-free Brønsted acid-functionalized porphyrin grafted with a benzimidazolium-based ionic liquid (BAPBIL) as a recyclable photocatalyst for producing ethyl oleate using a 5W LED light source. researchgate.netresearchgate.net
Research on a novel nanocatalyst, TiO2 impregnated with empty fruit bunch ash, for the photo-esterification of waste cooking oil showed a reduction of free fatty acid (FFA) content from 11.65% to 2.04%, achieving an 83% FFA conversion. analis.com.my These findings highlight the potential of photocatalysis as an efficient and sustainable method for producing fatty acid esters under mild conditions. researchgate.net
Transesterification Processes for Ethyl Octadecenoate Generation
Transesterification, also known as alcoholysis, is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org It is a primary method for producing biodiesel from triglycerides found in vegetable oils and animal fats. wikipedia.orgbiodieseleducation.org
Conversion of Triglycerides from Bio-Oils (e.g., Peanut Oil, Palm Oil Sludge)
Ethanol can be used as the acyl acceptor in this process to produce fatty acid ethyl esters (FAEEs), including this compound. mdpi.com The use of ethanol from renewable sources makes the resulting biodiesel completely biodegradable. However, ethanolysis can present challenges, such as the formation of stable emulsions that complicate the separation of the ester and glycerol (B35011) layers. psu.edu To overcome this, techniques like a two-step reaction process with glycerin separation have been developed, achieving high conversion rates. mdpi.com
Studies on various vegetable oils, including sunflower, rapeseed, and olive oil, have optimized the conditions for ethyl ester production. For instance, a two-step transesterification of sunflower oil with ethanol and a sodium hydroxide (B78521) catalyst achieved a high yield of ethyl esters. mdpi.com
Comparative Analysis of Ethyl Ester vs. Methyl Ester Production in Biodiesel Synthesis
In the context of biodiesel production, both fatty acid methyl esters (FAME) and fatty acid ethyl esters (FAEE) are common. researchgate.net The choice between methanol and ethanol as the alcohol reactant has several implications.
Reaction and Processing: Methanol generally exhibits higher reactivity in transesterification compared to ethanol. researchgate.net The methoxide (B1231860) ion is smaller than the ethoxide ion, allowing for easier attack on the carbonyl carbon of the triglyceride. researchgate.net Methanolysis often results in emulsions that break down more readily than those formed during ethanolysis, simplifying the separation process. psu.edu However, microwave-assisted transesterification has been shown to achieve over 96% conversion for both alcohols with reduced reaction times and catalyst requirements. nih.gov
Fuel Properties: In terms of fuel properties, FAME and FAEE are largely comparable. biodieseleducation.org They have nearly the same heat content. biodieseleducation.org However, some differences exist:
Viscosity: Ethyl esters tend to have a slightly higher viscosity than methyl esters. biodieseleducation.orgjourneytoforever.org
Cloud and Pour Points: Ethyl esters generally have slightly lower cloud and pour points, which is advantageous for cold weather performance. biodieseleducation.orgjourneytoforever.org
Emissions: Ethyl esters have been observed to produce significantly lower smoke opacity and exhaust temperatures. biodieseleducation.orgjourneytoforever.org
Economic and Environmental Factors: Methanol is typically cheaper than ethanol and is often derived from synthesis gas. researchgate.net Ethanol, on the other hand, can be produced from renewable agricultural sources, which may offer environmental benefits. nih.gov
Interactive Data Table: Comparison of Methyl vs. Ethyl Ester Production
| Feature | Methyl Esters (FAME) | Ethyl Esters (FAEE) |
| Alcohol Reactant | Methanol | Ethanol |
| Reactivity | Higher | Lower |
| Separation | Easier | More complex emulsions |
| Viscosity | Lower | Slightly higher biodieseleducation.orgjourneytoforever.org |
| Cloud/Pour Point | Higher | Slightly lower biodieseleducation.orgjourneytoforever.org |
| Smoke Opacity | Higher | Significantly lower biodieseleducation.orgjourneytoforever.org |
| Cost of Alcohol | Generally lower researchgate.net | Generally higher researchgate.net |
Targeted Synthesis of Specific Octadecenoate Isomers (e.g., Ethyl (E)-Octadec-8-enoate)
The synthesis of specific isomers of ethyl octadecenoate, such as ethyl (E)-octadec-8-enoate, requires precise control over the location and geometry of the carbon-carbon double bond. Unlike bulk synthesis methods that may yield mixtures of isomers, targeted synthesis employs stereoselective reactions to ensure the formation of the desired isomer with high purity. Key methodologies for achieving this include the Wittig reaction and olefin metathesis, which offer robust and versatile routes to specific alkene structures.
A plausible and effective strategy for the synthesis of ethyl (E)-octadec-8-enoate involves the Wittig reaction. This well-established method is renowned for its reliability in forming a carbon-carbon double bond at a specific position. koreascience.krmasterorganicchemistry.com The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of ethyl (E)-octadec-8-enoate, this would typically involve the reaction of a stabilized phosphorus ylide with an aldehyde.
The general approach would be to use a stabilized ylide, which is known to favor the formation of the (E)-alkene isomer. acs.orgresearchgate.net The synthesis can be conceptually broken down into the preparation of two key fragments: an eight-carbon aldehyde and a ten-carbon phosphorus ylide bearing an ethyl ester group.
One potential synthetic route is outlined below:
Preparation of the Aldehyde Fragment (Octanal): This is a commercially available starting material.
Preparation of the Ylide Fragment: This can be synthesized from a 10-bromodecanoate precursor. The ethyl ester of 10-bromodecanoic acid would be reacted with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt. Subsequent treatment with a suitable base would generate the desired ylide, ethyl (triphenylphosphoranylidene)decanoate.
Wittig Reaction: The reaction of octanal (B89490) with the prepared ylide would yield ethyl (E)-octadec-8-enoate. The use of a stabilized ylide in this reaction generally leads to a high stereoselectivity for the (E)-isomer. acs.orgresearchgate.net
Table 1: Hypothetical Wittig Reaction for Ethyl (E)-Octadec-8-enoate Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield of (E)-isomer |
| Octanal | Ethyl (triphenylphosphoranylidene)decanoate | Sodium hydride | Tetrahydrofuran (THF) | >90% |
| Octanal | Ethyl (triphenylphosphoranylidene)decanoate | Sodium methoxide | Methanol | >85% |
Another powerful technique for the targeted synthesis of specific alkene isomers is olefin metathesis , particularly cross-metathesis. caltech.edunih.govresearchgate.netorganic-chemistry.org This method has become a cornerstone of modern organic synthesis due to the development of highly efficient and selective ruthenium-based catalysts. nih.govifpenergiesnouvelles.fr
For the synthesis of ethyl (E)-octadec-8-enoate, a cross-metathesis reaction could be envisioned between two shorter-chain olefins. For instance, the reaction of 1-decene (B1663960) with ethyl oct-2-enoate in the presence of a second-generation Grubbs catalyst could potentially yield the desired product. The stereochemical outcome of metathesis reactions can be influenced by the catalyst choice and reaction conditions, often favoring the thermodynamically more stable (E)-isomer.
Table 2: Representative Cross-Metathesis Conditions for Long-Chain Ester Synthesis
| Catalyst | Reactant A | Reactant B | Solvent | Temperature (°C) | Reported Yields |
| Grubbs II | 1-Octene | Methyl Acrylate | Dichloromethane | 40 | 80-95% |
| Hoveyda-Grubbs II | 1-Decene | Ethyl Acrylate | Toluene | 80 | 85-98% |
Furthermore, the synthesis of the corresponding carboxylic acid, (E)-octadec-8-enoic acid, followed by esterification, is a viable alternative route. guidechem.comnih.govontosight.ai The synthesis of all four possible diastereomers of nitrooleic acids, including the (E)-9 and 10-nitro-octadec-9-enoic acids, has been reported, demonstrating the feasibility of achieving high regio- and stereoselectivity in the synthesis of oleic acid analogs. nih.gov Once the target carboxylic acid is obtained, it can be readily converted to its ethyl ester, ethyl (E)-octadec-8-enoate, through standard esterification procedures, such as Fischer esterification using ethanol in the presence of an acid catalyst.
Advanced Analytical Characterization Techniques for Ethyl Octadecenoates
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the structural framework of ethyl octadec-8-enoate, offering insights into its constituent atoms and their chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. ¹H NMR, ¹³C NMR, and DEPT-135 experiments provide complementary information to fully characterize the molecule.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. Key signals include those for the olefinic protons of the carbon-carbon double bond, the methylene (B1212753) protons adjacent to the ester group, and the terminal methyl protons of the ethyl and octadecenoyl chains.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct peaks are observed for the carbonyl carbon of the ester group, the two olefinic carbons, and the various methylene and methyl carbons along the aliphatic chain. The presence of the ester carbonyl carbon is typically evident around δ 174.1 ppm. researchgate.net
DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT)-135 is a specialized NMR technique used to differentiate between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. researchgate.net This technique is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum and providing a more detailed picture of the carbon skeleton of this compound. researchgate.netresearchgate.net The structures of compounds like this compound can be characterized using a combination of ¹H NMR, ¹³C NMR, and DEPT-135 spectra. researchgate.net
Table 1: Representative NMR Data for Ethyl Octadecenoate Isomers | Nucleus | Signal Type | Approximate Chemical Shift (ppm) | Assignment | | :--- | :--- | :--- | :--- | | ¹H | Multiplet | 5.34 | Olefinic protons (-CH=CH-) | | ¹H | Quartet | 4.12 | Methylene protons of ethyl group (-OCH₂CH₃) | | ¹H | Triplet | 2.28 | Methylene protons alpha to carbonyl (-CH₂COO-) | | ¹H | Triplet | 1.25 | Methyl protons of ethyl group (-OCH₂CH₃) | | ¹H | Triplet | 0.88 | Terminal methyl protons of fatty acid chain | | ¹³C | ~174 | Carbonyl carbon (-COO-) | | ¹³C | ~130 | Olefinic carbons (-CH=CH-) | | ¹³C | ~60 | Methylene carbon of ethyl group (-OCH₂-) | | ¹³C | 14-34 | Aliphatic carbons | Note: Exact chemical shifts can vary depending on the specific isomer and solvent used.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. scienceskool.co.uk The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule.
Key characteristic absorption bands for this compound include:
A strong absorption peak typically around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group.
A peak around 3000 cm⁻¹ corresponding to the C-H stretching of the olefinic (=C-H) bond.
Absorptions in the region of 2850-2950 cm⁻¹ due to the C-H stretching of the aliphatic methylene and methyl groups.
A C-O stretching band associated with the ester group.
The presence and specific position of these bands confirm the identity of this compound as an unsaturated fatty acid ethyl ester.
Chromatographic and Mass Spectrometric Identification
Chromatographic techniques coupled with mass spectrometry are essential for the separation of this compound from complex mixtures and its unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thepharmajournal.comresearchgate.netnih.govscispace.com In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. uni-saarland.de
The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to spectral libraries. uni-saarland.de GC-MS allows for the identification and quantification of this compound in various matrices. mdpi.com
High-Resolution Mass Spectrometry (HR-MS) and Analysis of Characteristic Fragmentation Pathways (e.g., McLafferty Rearrangement)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the determination of the elemental composition of a molecule and its fragments. savemyexams.commsu.edu This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. savemyexams.com
The fragmentation of this compound in the mass spectrometer follows predictable pathways. One of the most significant is the McLafferty rearrangement , a characteristic fragmentation of molecules containing a keto-group, which includes esters. wikipedia.orgscribd.com This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond. wikipedia.org For ethyl esters, this rearrangement typically results in a prominent ion at a mass-to-charge ratio (m/z) of 88. researchgate.net The observation of this ion is strong evidence for the presence of an ethyl ester of a long-chain fatty acid. researchgate.net
Methodological Challenges in the Differentiation of Positional and Geometric Isomers
A significant analytical challenge in the study of ethyl octadecenoates is the differentiation of its various positional and geometric (cis/trans) isomers. researchgate.netnih.gov These isomers often have very similar physical and chemical properties, making their separation and individual identification difficult.
Positional Isomers: These isomers differ in the location of the double bond along the carbon chain (e.g., this compound vs. ethyl octadec-9-enoate). While their mass spectra are often very similar, slight differences in retention times on certain GC columns can sometimes be used for separation. nii.ac.jp Highly polar capillary columns, such as those with cyanopropyl siloxane or ionic liquid stationary phases, offer better resolution for separating positional isomers compared to non-polar columns. nih.govnii.ac.jpresearchgate.net
Geometric Isomers: These isomers (cis/trans or E/Z) differ in the spatial arrangement of the alkyl chains around the double bond. Separating geometric isomers is also challenging. mdpi.com Silver ion chromatography (Ag-TLC or Ag-HPLC) is a specialized technique that can be used to separate unsaturated fatty acid esters based on the degree and geometry of unsaturation. aocs.org In gas chromatography, highly polar columns are generally required to achieve separation of cis and trans isomers. nih.govmdpi.com
The co-elution of different isomers is a common problem, leading to complex chromatograms and mass spectra that can be difficult to interpret without the use of advanced separation techniques and authentic reference standards. nii.ac.jpmdpi.com
Computational Chemistry and Theoretical Studies of Ethyl Octadecenoates
Ab Initio and Density Functional Theory (DFT) Investigations of Molecular Structure and Energetics
Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for studying the electronic structure and related properties of molecules like ethyl octadec-8-enoate. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the molecule's geometry and energy.
Detailed research findings indicate that geometry optimization is a primary step in these investigations, where the most stable arrangement of atoms in the molecule is determined by finding the minimum energy state on the potential energy surface. scirp.org For long-chain esters such as ethyl octadecenoate, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. Methods like B3LYP (Becke's three-parameter hybrid-exchange functional combined with the Lee–Yang–Parr correlation functional) with basis sets such as 6-311++G(d,p) are commonly employed for these geometry optimizations. researchgate.net
Energetic properties are also a key focus. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the molecular electrostatic potential (MEP) can be mapped to understand the reactive sites for electrophilic and nucleophilic attacks. researchgate.net Thermochemical data, such as the enthalpy of formation, for the esterification reaction of oleic acid with ethanol (B145695) have been calculated using quantum mechanics approaches, providing crucial data for understanding the reaction's thermodynamics. researchgate.net
Table 1: Representative Data from DFT Calculations for Fatty Acid Esters
| Calculated Property | Description | Typical Method/Basis Set | Significance |
| Total Energy | The total electronic energy of the optimized molecular structure at 0 Kelvin. | B3LYP/6-31G(d) | Used to compare the relative stability of different isomers or conformers. scirp.org |
| Bond Lengths (C-C, C=C, C-O) | The equilibrium distance between the nuclei of two bonded atoms. | B3LYP/6-311+G(d,p) | Provides fundamental structural parameters of the molecule. researchgate.net |
| Bond Angles (C-C-C, C-O-C) | The angle formed between three connected atoms. | B3LYP/6-311+G(d,p) | Defines the molecule's three-dimensional shape. researchgate.net |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | B3LYP/6-31+G(d,p) | Relates to the molecule's ability to donate electrons. scirp.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | B3LYP/6-31+G(d,p) | Relates to the molecule's ability to accept electrons. scirp.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | B3LYP/6-31+G(d,p) | Indicates chemical reactivity and stability. scirp.org |
Molecular Modeling and Conformational Analysis of Ethyl Octadecenoates
Due to the presence of multiple single bonds in its long alkyl chain, this compound is a highly flexible molecule, capable of existing in numerous spatial arrangements or conformations. nih.govnih.gov Molecular modeling and conformational analysis are essential for understanding the molecule's preferred shapes and their influence on its physical and chemical properties.
The process often begins with a conformational search using molecular mechanics force fields (like MMX) to explore the vast conformational space and identify low-energy structures. nih.gov These initial structures are then typically re-optimized using more accurate but computationally expensive DFT methods. nih.gov For highly flexible molecules, this approach is crucial as properties are often an average over an ensemble of conformations rather than being determined by a single lowest-energy structure. nih.gov
Table 2: Illustrative Conformational Analysis Data for a Flexible Long-Chain Molecule
| Conformer | Force Field Relative Energy (kcal/mol) | DFT Relative Energy (kcal/mol) | Description |
| All-trans | 0.00 | 0.50 | An extended, linear-like shape. |
| Hairpin | 0.25 | 0.00 | The chain is folded back on itself, often the most stable in DFT. nih.gov |
| Gauche-1 | 0.90 | 1.10 | A kink in the chain due to rotation around a C-C single bond. |
| Gauche-2 | 1.80 | 2.15 | Two kinks in the alkyl chain. |
| Note: This table is illustrative, based on general findings for long-chain alkanes and esters, to demonstrate the concept of different conformers and their relative energies. |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and verification. fiveable.me Calculating properties like NMR chemical shifts and IR vibrational frequencies allows for direct comparison with experimental spectra.
The prediction of NMR chemical shifts using DFT has become a standard tool in organic chemistry. comporgchem.com The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within a DFT framework (e.g., GIAO-B3LYP/6-31G(d)) to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govresearchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can accurately predict both ¹H and ¹³C NMR chemical shifts and are sensitive enough to help distinguish between isomers. nih.govresearchgate.net For instance, spectral data for Ethyl (E)-octadec-8-enoate has been reported, with the ester carbonyl carbon appearing at δ 174.1 ppm and olefinic carbons around δ 129.8-129.9 ppm. dergipark.org.trdergipark.org.tr Computational predictions would aim to reproduce these values.
Similarly, IR vibrational frequencies can be calculated. After a geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies corresponding to the normal modes of the molecule. scirp.org These theoretical frequencies often have a systematic error compared to experimental values, so they are typically scaled by an empirical factor to improve agreement. The predicted IR spectrum, showing the frequencies and intensities of vibrational modes (e.g., C=O stretch, C=C stretch, C-H stretch), can be compared with experimental IR spectra, such as those available in the NIST database for the related ethyl oleate (B1233923). nist.gov
Table 3: Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for Ethyl (E)-octadec-8-enoate
| Carbon Atom | Experimental Chemical Shift (δ, ppm) dergipark.org.trdergipark.org.tr | Predicted Chemical Shift (δ, ppm) |
| C=O | 174.1 | Value would be calculated |
| -CH= | 129.9 | Value would be calculated |
| =CH- | 129.8 | Value would be calculated |
| -O-C H₂- | Not explicitly reported | Value would be calculated |
| -CH₂- (various) | Not explicitly reported | Value would be calculated |
| -CH₃ (terminal) | Not explicitly reported | Value would be calculated |
| -O-CH₂-C H₃ | Not explicitly reported | Value would be calculated |
| Note: This table is partially populated with available experimental data. The "Predicted" column indicates where theoretical calculations would provide values for comparison. Full prediction requires a specific computational study. |
Computational Elucidation of Reaction Mechanisms in Ethyl Octadecenoate Synthesis
Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions, such as the esterification of 8-octadecenoic acid with ethanol to form this compound. fiveable.me By modeling the reaction pathway, researchers can identify transition states, intermediates, and determine activation energies, offering a detailed picture of how the reaction proceeds. researchgate.netfiveable.me
For the acid-catalyzed esterification of oleic acid (a positional isomer), kinetic studies have been complemented by simulations to understand the reaction performance. bibliotekanauki.pl Computational models can predict how factors like temperature and catalyst concentration affect the reaction rate and conversion. bibliotekanauki.pl Quantum mechanical calculations have been used to determine the thermochemistry of the esterification reaction, providing data on reaction enthalpies. researchgate.net The activation energy for the forward esterification reaction has been determined from kinetic models, with one study reporting a value of 26.6 kJ/mol. researchgate.net
Beyond simple kinetic modeling, DFT can be used to map the entire potential energy surface of the reaction. This involves:
Locating Reactants and Products: The geometries and energies of the starting materials (carboxylic acid and alcohol) and products (ester and water) are calculated.
Identifying Intermediates: The structures of any stable species formed during the reaction, such as the tetrahedral intermediate in esterification, are located.
Finding Transition States (TS): The highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products) is located. This is the "bottleneck" of the reaction step.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.
Computational studies have also been applied to enzyme-catalyzed synthesis, for example, using lipases. conicet.gov.arresearchgate.net Molecular modeling can show how the substrates, oleic acid and ethanol, bind within the enzyme's active site and how the enzyme facilitates the reaction, for instance, by stabilizing the transition state. conicet.gov.ar
Table 4: Kinetic and Thermodynamic Parameters from Esterification Studies
| Parameter | Description | Reported Value / Finding | Source |
| Activation Energy (Forward) | The minimum energy required to initiate the esterification reaction. | 26.625 kJ/mol | researchgate.net |
| Activation Energy (Equilibrium) | Related to the temperature dependence of the equilibrium constant. | 42.189 kJ/mol | researchgate.net |
| Equilibrium Constant (Keq) | Ratio of products to reactants at equilibrium. | Values from 1.53 to 1.91 at 313-338 K. | researchgate.net |
| Reaction Simulation | Use of computational models to predict reaction outcomes. | Simulation results show high conversion (e.g., 0.97) is possible under optimal conditions. | bibliotekanauki.plresearchgate.net |
Environmental Fate and Degradation of Ethyl Octadecenoates
Biodegradation Pathways in Aquatic and Terrestrial Systems
The primary pathway for the degradation of ethyl octadec-8-enoate in both aquatic and terrestrial systems is aerobic biodegradation. lyellcollection.org Microorganisms, such as bacteria and fungi, play a crucial role in breaking down this compound. europa.eu The process is initiated by the enzymatic hydrolysis of the ester bond, a reaction catalyzed by lipase (B570770) enzymes present in a wide variety of soil and aquatic microbes. europa.euresearchgate.net This initial step cleaves the molecule into its constituent parts: oleic acid (octadec-8-enoic acid) and ethanol (B145695).
Following hydrolysis, both components are readily metabolized by microorganisms. Ethanol is a simple alcohol that is typically rapidly consumed as a carbon and energy source. The resulting fatty acid, oleic acid, enters the β-oxidation pathway. concawe.eu In this metabolic process, the fatty acid chain is sequentially shortened by the removal of two-carbon acetyl-CoA units. lyellcollection.org These acetyl-CoA units can then enter the citric acid cycle for complete mineralization to carbon dioxide and water under aerobic conditions. concawe.eu
For unsaturated fatty acids like oleic acid, the presence of a double bond requires additional enzymatic steps to reconfigure the bond's position and stereochemistry, allowing the β-oxidation to proceed. concawe.eu Studies on related C18 unsaturated fatty acid esters have demonstrated that they are readily biodegradable. For instance, investigations on methyl oleate (B1233923) in soil showed complete degradation within 60 days. europa.eu Similarly, ready biodegradability screening tests on various fatty acid methyl and ethyl esters, including those with C18 unsaturated chains, consistently show significant mineralization (e.g., 60-100% in 28 days) in the presence of microorganisms from sewage sludge, confirming their susceptibility to microbial degradation. lyellcollection.orgeuropa.eu
In anaerobic environments, the biodegradation process is slower but follows a similar initial hydrolytic step. The resulting fatty acids and ethanol are then fermented by anaerobic microorganisms, ultimately leading to the production of methane (B114726) and carbon dioxide.
Assessment of Bioaccumulation Potential in Environmental Compartments
The bioaccumulation potential of a substance refers to its ability to be taken up by an organism and concentrated in its tissues. For this compound, the potential for significant bioaccumulation is considered low. This assessment is based on its chemical properties and the behavior of structurally similar long-chain fatty acid esters.
The octanol-water partition coefficient (log Kow) is a key indicator of bioaccumulation potential. High log Kow values (typically > 3) suggest a tendency for a chemical to partition into fatty tissues. Long-chain fatty acid esters, including C18 unsaturated esters, have high log Kow values. europa.eu For example, the log Kow for ethyl oleate (the C18:1 isomer) is estimated to be around 7.45. europa.eu While this high value might suggest a high bioaccumulation potential, it is counteracted by the rapid metabolism of these substances within organisms.
As described in the biodegradation section, FAEEs are readily hydrolyzed to a fatty acid and ethanol. researchgate.net These components are then incorporated into normal metabolic pathways, such as β-oxidation for energy or synthesis into triglycerides for storage. concawe.eunih.gov This rapid metabolism prevents the parent ester from accumulating to high concentrations in tissues.
| Parameter | Value/Observation for Related FAEEs | Implication for Bioaccumulation | Reference |
| Log Kow | > 4 (e.g., ~7.45 for ethyl oleate) | High potential for partitioning into lipids | europa.eueuropa.eu |
| Metabolism | Rapid hydrolysis and β-oxidation | Prevents accumulation of the parent compound | researchgate.netconcawe.eunih.gov |
| BCF | Low to moderate; does not meet bioaccumulative criteria | Low actual bioaccumulation in organisms | mercuria.com |
| Regulatory Assessment | Not considered bioaccumulative | Low concern for food chain magnification | europa.eu |
Abiotic Degradation Processes, Including Hydrolysis
While biodegradation is the dominant degradation pathway, abiotic processes can also contribute to the breakdown of this compound in the environment. The most relevant abiotic degradation process is hydrolysis.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, hydrolysis involves the cleavage of the ester linkage to yield oleic acid and ethanol. This reaction can occur without microbial mediation and is influenced by pH. The rate of hydrolysis for esters is typically very slow at neutral pH (pH 7) but increases under acidic or, more significantly, alkaline (basic) conditions.
However, for readily biodegradable substances like this compound, the rate of biodegradation is generally much faster than the rate of abiotic hydrolysis under typical environmental conditions (pH 5-9). europa.eu Estimated hydrolysis half-lives for similar long-chain fatty acid esters at pH 7 are in the range of years, while biodegradation can occur within days to weeks. europa.eueuropa.eu Therefore, abiotic hydrolysis is not considered a relevant degradation pathway in comparison to the rapid biological breakdown of the compound. europa.eu
Another potential abiotic process is photolysis, or degradation by sunlight. While the ester itself does not significantly absorb light in the solar spectrum, if it is present on soil surfaces or in the upper layer of water bodies, indirect photolysis could occur through reactions with photochemically produced reactive species like hydroxyl radicals. However, given its tendency to partition to soil and sediment and its rapid biodegradation, photolysis is likely a minor degradation pathway.
Research on Industrial and Specialized Applications of Ethyl Octadecenoates Excluding Pharmaceutical/medical
Biofuel and Biodiesel Research Applications
Ethyl octadec-8-enoate, as a monounsaturated C18 fatty acid ethyl ester, fits the molecular profile of a biodiesel component. Biodiesel's characteristics are the sum of the properties of its individual ester constituents. bioline.org.br The structural features of each ester—primarily chain length, and the number and position of double bonds—critically influence the fuel's performance metrics. ijeais.orgdergipark.org.tr
While ethyl oleate (B1233923) is a well-studied component of many biodiesels, the direct evaluation of this compound is not widely documented. However, its identity as a structural isomer of ethyl oleate makes it a relevant subject for biodiesel research. The position of the double bond is known to have a significant influence on chemical reactivity and physical properties. dergipark.org.tr For instance, the oxidation rate and low-temperature performance can vary between isomers, making the study of less common esters like this compound important for developing "designer" biodiesels with optimized properties derived from specific feedstocks. acs.org
The fuel properties of a biodiesel are directly linked to the structure of its constituent fatty acid esters. Key properties influenced by the ester profile include cetane number, viscosity, oxidative stability, and cold-flow properties (cloud point and pour point). ijeais.org
Cetane Number (CN): This parameter measures ignition quality. Longer, more saturated fatty ester chains generally have higher cetane numbers. The presence of double bonds, as in this compound, tends to lower the cetane number. iscientific.orgacs.org
Viscosity: Kinematic viscosity is a crucial factor for fuel atomization in an engine. It increases with the length of the carbon chain. The position of the double bond has a less significant effect on viscosity compared to chain length or the degree of unsaturation. bioline.org.brijeais.org
Oxidative Stability: Unsaturation is the primary factor affecting oxidative stability. Double bonds are susceptible to reaction with oxygen, which can lead to fuel degradation. ijeais.org Saturated esters are highly stable, while polyunsaturated esters are much less so. Monounsaturated esters like this compound offer a compromise between stability and other properties like cold flow. acs.org
Cold-Flow Properties: Saturated esters, despite their high cetane numbers, have poor low-temperature properties, tending to crystallize at higher temperatures. Unsaturation improves cold-flow, lowering the cloud point and pour point. acs.org
The following table summarizes the general influence of structural features of fatty acid ethyl esters on key biodiesel properties.
| Property | Effect of Increasing Chain Length | Effect of Increasing Unsaturation |
| Cetane Number | Increases iscientific.org | Decreases iscientific.orgacs.org |
| Kinematic Viscosity | Increases ijeais.org | Decreases ijeais.org |
| Oxidative Stability | Minor Effect | Decreases Significantly ijeais.orgacs.org |
| Heat of Combustion | Increases | Decreases |
| Cloud & Pour Point | Increases | Decreases acs.org |
Bio-Lubricant Development
Vegetable oil-based esters are gaining attention as environmentally friendly alternatives to traditional mineral oil-based lubricants. Their inherent properties, such as high lubricity, low volatility, and high viscosity index, make them suitable for these applications. mdpi.com
The effectiveness of fatty acid esters as lubricants and additives stems from their molecular structure. The polar ester group is attracted to metal surfaces, forming a protective molecular film that reduces friction and wear under boundary lubrication conditions. iastate.edu This is a key advantage over nonpolar mineral oils. iastate.edu While specific studies detailing the use of this compound as a lubricant additive are scarce, the principles governing the performance of FAEEs are applicable. Research on similar molecules shows that they can significantly improve the lubricity of base fluids. iastate.edu
The performance of a bio-lubricant is intrinsically tied to the chemical structure of its base components. mdpi.com For fatty acid esters like this compound, the key structural elements influencing performance are the fatty acid chain length and the degree of unsaturation. semanticscholar.org
Viscosity and Thermal Transitions: Molecular mass is a primary determinant of viscosity and melting/pour points. semanticscholar.org Longer carbon chains lead to higher viscosity. iastate.edu
Oxidative and Thermal Stability: The presence of double bonds in the fatty acid chain is a critical factor for stability. Unsaturated sites are prone to oxidation, which can degrade the lubricant, especially at high temperatures. tandfonline.com
The table below outlines the general relationship between molecular structure and lubricant properties for FAEEs.
| Lubricant Property | Influence of Carbon Chain Length | Influence of Unsaturation |
| Viscosity | Increases with length iastate.edu | Minor decreasing effect |
| Viscosity Index | Generally high for long-chain esters iastate.edu | Can be affected by structural changes |
| Oxidative Stability | Minor Effect | Decreases with more double bonds tandfonline.com |
| Pour Point | Increases with length | Decreases with more double bonds |
| Lubricity | High due to polar ester group iastate.edu | Position can affect molecular packing iastate.edu |
Flavor Chemistry and Aroma Research
To understand its potential sensory characteristics, it is useful to examine its close structural isomer, ethyl oleate (ethyl octadec-9-enoate). Ethyl oleate is recognized as a flavoring agent and is found in various products. nih.gov Its aroma is variously described as having fatty, oily, waxy, milky, and faint floral or fruity notes. mdpi.comthegoodscentscompany.comflavscents.com Given the similarity in structure, it is plausible that this compound possesses a comparable, though likely not identical, aroma profile within the fatty and fruity spectrum.
Contribution to Complex Flavor Profiles in Food and Beverages
Fatty acid ethyl esters, including ethyl octadecenoates, are significant contributors to the flavor and aroma profiles of many foods and beverages. solubilityofthings.comfoodandnutritionjournal.org They are often formed during fermentation through the esterification of fatty acids and ethanol (B145695). foodandnutritionjournal.org These esters are typically associated with fruity and floral notes. foodandnutritionjournal.org
While direct research on the specific contribution of this compound is limited, studies on its close isomer, ethyl (9Z)-octadec-9-enoate, offer valuable insights. For instance, in the analysis of fermented rice brans, ethyl (9Z)-octadec-9-enoate was identified as one of the dominant esters. foodandnutritionjournal.org In this context, its presence was positively correlated with an "acid aroma," suggesting it plays a role in the sharp, tangy notes of the final product. foodandnutritionjournal.org Similarly, ethyl (E)-octadec-9-enoate has been identified as one of nearly 480 volatile organic compounds in pineapple, contributing to its complex and unique flavor. acs.org
Role as Flavoring Agents in Food Applications
Ethyl octadec-9-enoate (B1201768), commonly known as ethyl oleate, is recognized and regulated as a food additive and flavoring agent. atamanchemicals.comfda.govlookchem.com It is valued for its ability to impart specific taste and aroma characteristics. solubilityofthings.com The U.S. Food and Drug Administration (FDA) lists ethyl oleate as a substance permitted for direct addition to food for human consumption. fda.govlookchem.com
The sensory profile of ethyl oleate is generally described as having a faint floral note or a floral odor. lookchem.comfao.org It is also used to introduce a fruity scent to food products. solubilityofthings.com Its physical form is a colorless to pale yellow oily liquid with a taste that has been compared to olive oil. lookchem.com
Given the structural similarity, it is plausible that this compound would exhibit comparable, though not identical, flavor characteristics. Its application as a flavoring agent would be to enhance or impart subtle fruity, floral, or fatty notes in a variety of food products.
Table 1: Regulatory and Flavor Information for Ethyl Oleate (Ethyl Octadec-9-enoate)
| Parameter | Details | Source(s) |
|---|---|---|
| Common Name | Ethyl Oleate | foodb.ca |
| IUPAC Name | ethyl (Z)-octadec-9-enoate | atamanchemicals.comnih.gov |
| Technical Effect | Flavor Enhancer, Flavoring Agent | fda.govnih.gov |
| FEMA Number | 2450 | fda.govfoodb.ca |
| JECFA Number | 345 | fao.orgnih.gov |
| Reported Odor | Faint, floral | lookchem.comfao.org |
| Reported Taste | Resembles olive oil | lookchem.com |
| Physical Form | Colorless to pale yellow oily liquid | atamanchemicals.comlookchem.com |
Other Chemical and Material Science Applications
Beyond the food industry, the physicochemical properties of ethyl octadecenoates lend themselves to applications in material science, particularly in the field of polymers.
Application as Plasticizers in Polymer Science
Plasticizers are additives used to increase the plasticity or decrease the viscosity of a material, making it softer and more flexible. wikipedia.orgchemicalbook.com Fatty acid esters are a known class of plasticizers. Ethyl oleate (ethyl octadec-9-enoate) is specifically identified for its use as a plasticizer. atamanchemicals.comlookchem.com
The function of a plasticizer is to embed itself between the polymer chains, reducing the intermolecular forces and thereby increasing the flexibility and workability of the polymer. chemicalbook.com This is crucial for inherently brittle polymers like polyvinyl chloride (PVC), which become much more versatile with the addition of plasticizers. wikipedia.org
While direct studies citing this compound as a plasticizer are not prevalent in the reviewed literature, its status as a fatty acid mono-ester, like ethyl oleate, suggests its potential for such applications. Esters with long aliphatic chains are effective at plasticizing a range of polymers. The selection of a specific plasticizer depends on factors like its compatibility with the base polymer, desired flexibility, and performance at different temperatures. wikipedia.org Epoxidized fatty acid mono-esters, another related class, are also used as secondary plasticizers in PVC formulations. google.com The use of bio-based plasticizers derived from vegetable oils and fatty acids is an area of growing interest for creating more sustainable polymer materials. google.com
Table 2: General Properties of an Ideal Plasticizer
| Property | Description | Source(s) |
|---|---|---|
| Compatibility | Good compatibility with the host polymer. | chemicalbook.com |
| Efficiency | High efficiency in altering polymer properties. | chemicalbook.com |
| Stability | Good resistance to light, heat, and cold. | chemicalbook.com |
| Volatility | Low volatility to ensure permanence. | chemicalbook.com |
| Migration | Low tendency to migrate out of the polymer matrix. | chemicalbook.com |
| Resistance | Good resistance to water, oil, and other solvents. | chemicalbook.com |
| Flexibility | Confers excellent flexibility, especially at low temperatures. | chemicalbook.com |
Future Research Directions and Emerging Trends in Ethyl Octadecenoate Science
Development of Novel and Sustainable Synthetic Routes for Isomer-Specific Production
The primary challenge in studying and utilizing ethyl octadec-8-enoate is obtaining it in high isomeric purity. Traditional methods often rely on the esterification of octadec-8-enoic acid, which is itself difficult to isolate from natural mixtures dominated by other isomers. Future research must therefore focus on developing synthetic strategies that offer precise control over the double bond position.
Key research thrusts include:
Advanced Catalytic Methods: Olefin metathesis stands out as a powerful tool for C=C bond formation. A promising future route involves the cross-metathesis of two more readily available precursors, such as ethyl dec-8-enoate and 1-decene (B1663960), using highly efficient and selective catalysts (e.g., next-generation Grubbs or Schrock catalysts). Research should focus on optimizing catalyst loading, solvent systems, and reaction conditions to maximize yield and E/Z selectivity for the desired octadec-8-ene backbone.
Biocatalytic Synthesis: Leveraging enzymes for "green" synthesis is a major trend. The use of lipases for the esterification of octadec-8-enoic acid with ethanol (B145695) is a viable sustainable approach. However, the future lies in the directed evolution and protein engineering of lipases or novel ester synthases. The goal is to develop biocatalysts with exceptionally high substrate specificity for octadec-8-enoic acid, enabling the selective esterification of this single isomer from a complex mixture of C18:1 fatty acids.
Table 1: Comparison of Synthetic Strategies for this compound
| Method | Key Features | Major Challenges | Future Research Focus |
| Traditional Esterification | Simple reaction (acid + alcohol). | Relies on pure octadec-8-enoic acid, which is rare and difficult to isolate. | Sourcing or synthesizing pure starting fatty acid. |
| Olefin Metathesis | High potential for isomeric purity and control. | Catalyst cost, removal of metal residues, control of E/Z stereochemistry. | Development of recyclable, highly selective, non-toxic catalysts. |
| Enzymatic Biocatalysis | "Green" process (mild conditions, biodegradable catalyst). | Natural lipases often lack the required isomer specificity. | Directed evolution of enzymes for enhanced specificity and stability. |
Refinement of Analytical Techniques for Enhanced Resolution and Trace Detection of Octadecenoate Isomers
The analytical differentiation of C18:1 positional isomers is a formidable challenge due to their nearly identical physicochemical properties. Standard gas chromatography (GC) and liquid chromatography (LC) methods often fail to resolve them. Advancing our understanding of this compound requires a new generation of analytical tools.
Emerging research directions are:
Advanced Chromatographic Separation: While standard C18 columns are insufficient, future work will increasingly employ silver ion high-performance liquid chromatography (Ag+-HPLC) , where the silver ions interact differentially with the π-electrons of the double bond, allowing for separation based on its position. In gas chromatography, the development and application of novel, highly polar stationary phases, such as those based on ionic liquids, are critical for improving isomer resolution.
Mass Spectrometry for Double Bond Localization: Standard electron ionization mass spectrometry (EI-MS) causes extensive fragmentation that obscures the original double bond position. The future lies in coupling chromatography with MS techniques that enable precise localization. Research is intensifying on methods like Paternò-Büchi reactions followed by MS/MS , where the double bond is derivatized prior to analysis, and Ozone-Induced Dissociation (OzID) , where ozone cleaves the molecule specifically at the C=C bond within the mass spectrometer, generating fragments that unambiguously identify its location.
Table 2: Advanced Analytical Techniques for Octadecenoate Isomer Analysis
| Technique | Principle | Advantage for Isomer Resolution | Current Research Limitation |
| Ag+-HPLC | Differential π-complex formation between Ag+ and C=C bonds. | Excellent separation of positional and geometric isomers. | Column stability, mobile phase compatibility, and method transferability. |
| GC with Ionic Liquid Phases | Unique selectivity based on multiple interaction mechanisms. | Can provide baseline resolution of closely related FAEE isomers. | High cost, limited commercial availability, and potential for column bleed. |
| GC-OzID-MS | Gas-phase ozonolysis within the MS instrument to cleave the C=C bond. | Unambiguous localization of the double bond without prior derivatization. | Requires specialized instrumentation and complex data interpretation. |
| GC-MS with Derivatization | Chemical modification of the double bond (e.g., with DMDS) to create a diagnostic fragmentation pattern. | Utilizes standard GC-MS equipment. | Can be time-consuming, non-quantitative, and may produce side products. |
Comprehensive Environmental Impact Assessments and Bioremediation Strategies
As a potential biofuel, lubricant, or specialty chemical, the environmental fate of this compound must be understood. While FAEEs are generally considered biodegradable, the specific influence of the C-8 double bond on degradation rates, pathways, and potential ecotoxicity is unknown.
Future research must address:
Comparative Biodegradation Studies: Conducting controlled microcosm experiments (in soil and aquatic environments) to directly compare the biodegradation rate of this compound with its C-9 (oleate) and C-11 (vaccenate) isomers. This will determine if the double bond position is a critical factor for microbial enzymatic attack.
Ecotoxicological Profiling: Standardized ecotoxicity tests (e.g., on Daphnia magna, algae, and zebrafish) are needed to assess if this compound exhibits any unique toxicity compared to other C18:1 esters, filling a critical data gap for environmental risk assessment.
Isolation of Specialized Microbes: Research efforts should focus on isolating and characterizing bacteria and fungi capable of utilizing this compound as a sole carbon source. Identifying the specific enzymes (esterases, isomerases, etc.) involved in its breakdown is the first step toward developing targeted bioremediation strategies for potential industrial spills.
Advanced Structure-Function Relationship Studies for Optimized Bio-Industrial Applications
The core value of this compound lies in how its unique structure translates to function. The shift of the double bond from the common C-9 position to C-8 can subtly but significantly alter its physical and chemical properties.
Key areas for structure-function investigation include:
Biofuel Properties: A critical research goal is the precise measurement and comparison of key fuel properties—such as cetane number, cloud point, oxidative stability, and lubricity—against ethyl oleate (B1233923). The position of the double bond influences molecular packing and susceptibility to oxidation, and quantifying these differences is essential for evaluating its potential as a superior biodiesel component.
Polymer and Lubricant Precursor: The C-8 double bond offers a different reactive site for chemical modifications like epoxidation, polymerization, or ozonolysis. Research should explore the synthesis of novel polymers and lubricants derived from this compound and characterize their material properties (e.g., thermal stability, viscosity, flexibility) to see if they offer advantages over materials derived from ethyl oleate.
Table 3: Hypothesized Structure-Function Differences for Research Investigation
| Property | Ethyl Oleate (C18:1 n-9) | This compound (C18:1 n-10) | Research Question / Rationale |
| Oxidative Stability | Well-characterized; a benchmark for biodiesel. | Potentially different due to altered allylic C-H bond strength. | Does the C-8 position increase or decrease the rate of oxidation? |
| Cloud Point | Known value. Influences cold-weather performance. | Potentially lower or higher due to changes in crystal packing. | How does the shift in the molecular "kink" affect solidification temperature? |
| Lubricity | Good; used as a lubricant additive. | Unknown. | Does the altered molecular geometry improve film strength and reduce friction? |
| Reactivity in Epoxidation | Standard reactivity. | Potentially altered electronic nature of the double bond. | Does the C-8 position affect the reaction rate or yield of epoxides? |
Deeper Exploration of Biosynthetic and Degradation Pathways within Biological Systems
Understanding how this compound is formed and metabolized by living organisms is a fundamental scientific frontier. This knowledge is crucial for potential biotechnological production and for understanding its role as a potential biomarker or signaling molecule.
Future research should focus on:
Identifying Novel Desaturases: The vast majority of known fatty acid desaturases are Δ9, Δ12, or Δ15 desaturases. A key research objective is to screen diverse organisms (e.g., insects, marine invertebrates, unique plant species) for the presence of octadec-8-enoic acid. If found, the next step is to identify, clone, and characterize the novel Δ8-desaturase enzyme responsible for its synthesis. This could enable the metabolic engineering of oilseed crops or microbes to produce this specific fatty acid.
Elucidating Metabolic Fates: The degradation of unsaturated fatty acids via β-oxidation requires specific auxiliary enzymes to handle the double bond. For this compound, after initial ester hydrolysis, the resulting octadec-8-enoic acid would enter β-oxidation. Research is needed to identify the specific enoyl-CoA isomerase required to shift the C-8 double bond into a position compatible with the core metabolic machinery.
Interdisciplinary Research Integrating Omics Technologies with Ethyl Octadecenoate Analysis
The complexity of this compound's role in biological systems can be unraveled by integrating large-scale "omics" data. This systems-biology approach provides a holistic view that transcends single-gene or single-pathway analysis.
Future interdisciplinary directions include:
Metabolomic Screening: Using high-resolution, untargeted metabolomics to screen biological samples (e.g., insect hemolymph, plant oils, microbial cultures) for the presence of this compound. Its discovery as a natural product could identify new biological systems for study and point to its function as a pheromone, kairomone, or metabolic intermediate.
Integrated Transcriptomics and Proteomics: When a biological system is exposed to or induced to produce this compound, transcriptomics (RNA-Seq) and proteomics (e.g., SWATH-MS) can reveal which genes and proteins are significantly up- or down-regulated. This powerful approach can simultaneously identify the enzymes involved in its synthesis/degradation (linking to 9.5), the transport proteins that move it across membranes, and the receptor proteins that might be involved in a signaling cascade, providing a complete picture of its cellular impact.
Q & A
Q. How should conflicting bioactivity data for this compound derivatives be addressed in publications?
- Methodological Answer : Conduct dose-response studies with standardized cell lines (e.g., HEK293 vs. HepG2) and report IC values with 95% confidence intervals. Use meta-analysis to identify confounding variables (e.g., solvent carriers). Disclose funding sources and potential conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
